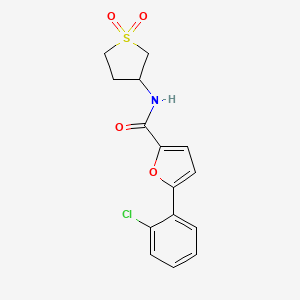
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H14ClNO4S and its molecular weight is 339.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₄ClNO₄S
- Molecular Weight : 339.8 g/mol
- CAS Number : 951901-05-6
The compound's biological activity is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on flavonoid derivatives demonstrated that halogenated compounds could effectively inhibit the growth of non-small cell lung cancer (A549) cells. The most potent derivative had an IC₅₀ value of 0.46 µM, outperforming the standard anticancer drug 5-fluorouracil (IC₅₀ = 4.98 µM) .
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| 6l | 0.46 | Induces apoptosis via mitochondrial pathways |
| 6k | 3.14 | Induces apoptosis via caspase activation |
| 5-FU | 4.98 | Standard chemotherapy agent |
In Silico Studies
In silico modeling has been employed to predict the binding affinity of this compound to various protein targets associated with cancer progression. These studies are crucial for identifying potential therapeutic targets and optimizing the compound's structure for enhanced efficacy.
Case Studies
A notable case study involved the evaluation of a series of synthesized compounds related to furan derivatives, including this compound. The study focused on their ability to inhibit specific cancer cell lines and elucidate their mechanisms of action through apoptotic pathways .
Findings from Case Studies:
- Apoptosis Induction : Compounds similar to this furan derivative were found to decrease anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax.
- Caspase Activation : The activation of caspase-3 was a hallmark observed in treated cancer cells, indicating successful induction of programmed cell death.
Conclusion and Future Directions
The biological activity of this compound shows promise as an anticancer agent through its ability to induce apoptosis in cancer cells. Future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans.
- Mechanistic Studies : Further elucidating its mechanisms of action at the molecular level.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance its potency and selectivity against cancer cells.
属性
IUPAC Name |
5-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-4-2-1-3-11(12)13-5-6-14(21-13)15(18)17-10-7-8-22(19,20)9-10/h1-6,10H,7-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXACBNGIKKOJBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













